molecular formula C12H12BrN3 B15064449 5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B15064449
M. Wt: 278.15 g/mol
InChI Key: TXNHEKSROUEGDM-UHFFFAOYSA-N
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Description

5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 5, a tert-butyl group at position 1, and a nitrile group at position 3. This compound is of interest in medicinal chemistry, particularly in kinase inhibition and as a synthetic intermediate .

Key structural attributes:

  • Molecular formula: C11H11BrN3 (derived from base structure C8H4BrN3 with tert-butyl addition) .
  • Functional groups: Bromine (electron-withdrawing), nitrile (polar, electron-withdrawing), and tert-butyl (hydrophobic, steric).

Properties

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

IUPAC Name

5-bromo-1-tert-butylpyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C12H12BrN3/c1-12(2,3)16-7-8(5-14)10-4-9(13)6-15-11(10)16/h4,6-7H,1-3H3

InChI Key

TXNHEKSROUEGDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C2=C1N=CC(=C2)Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an α,β-unsaturated carbonyl compound.

    Introduction of the Bromine Atom: Bromination of the pyrrolo[2,3-b]pyridine core can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction using reagents like copper(I) cyanide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 serves as a reactive site for nucleophilic substitution.

Mechanism :

  • Nucleophilic aromatic substitution occurs under basic conditions (e.g., DMF or DMSO) with nucleophiles like amines, thiols, or alkoxides.

  • Electrophilic substitution is also possible, though less common, due to the electron-withdrawing cyano group.

Example Reaction :

Reaction TypeConditionsProductYield (if reported)
Suzuki CouplingPd catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)), phenylboronic acid, dioxane/water (80°C to reflux, 1–16 h)Aryl-substituted pyrrolopyridineHigh yield (exact value not specified)

Cross-Coupling Reactions

The compound undergoes Suzuki-Miyaura coupling , enabling the replacement of bromine with aryl or heteroaryl groups.

Key Experimental Conditions :

  • Catalyst : Palladium complexes (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) with a base (e.g., potassium carbonate) .

  • Solvent : Dioxane/water (2.5:1 v/v) .

  • Temperature : 80°C to reflux for 1–16 h .

Outcome :
The aryl group replaces bromine, forming derivatives like 5-aryl-7-azaindole. This reaction is critical for modifying the compound’s pharmacological profile .

Organometallic Reactions

The bromine atom can participate in transmetalation reactions to form boronic acid derivatives, enabling further coupling.

Example Protocol :

StepReagentsConditionsProductYield
1n-BuLi, triisopropyl borateTHF, -80°C to -90°CIntermediate boronic ester-
2Water quench, NaOH extraction-Boronic acid69.4%

This reaction is pivotal for synthesizing intermediates used in drug discovery .

Functional Group Transformations

While not directly studied in this compound, related pyrrolopyridines undergo cyano group hydrolysis to yield carboxylic acids.

General Mechanism :

  • Acidic conditions : Hydrochloric acid with heat.

  • Basic conditions : Sodium hydroxide.

This transformation is essential for generating bioactive derivatives with altered solubility or metabolic stability.

Comparison of Reaction Types

Reaction TypeKey FeaturesApplications
Suzuki CouplingHigh specificity, aryl group introductionDrug discovery (e.g., kinase inhibitors)
Nucleophilic SubstitutionFlexible nucleophile choiceFunctional group diversification
TransmetalationEnables boronic acid formationSynthesis of coupling partners

Scientific Research Applications

5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Substituent Variations at Position 1

The tert-butyl group at position 1 distinguishes this compound from analogs with smaller or alternative substituents:

Compound Name Position 1 Substituent Key Properties Reference
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile H (unsubstituted) Higher solubility in polar solvents due to NH group; reduced metabolic stability
3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Methyl Lower steric hindrance; increased reactivity in electrophilic substitutions
5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde Tosyl (sulfonyl) Enhanced electron-withdrawing effects; improved crystallinity

Key Insight : The tert-butyl group improves metabolic stability and membrane permeability compared to NH or methyl substituents, but may reduce aqueous solubility .

Substituent Variations at Position 3

The nitrile group at position 3 contrasts with other electron-withdrawing or bulky groups:

Compound Name Position 3 Substituent Key Properties Reference
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine Pyridin-3-ylethynyl Extended conjugation for π-π interactions; potential kinase inhibition
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Carbaldehyde Higher polarity; reactive aldehyde for further derivatization
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Carboxylic acid Ionizable group; increased solubility in basic media

Key Insight : The nitrile group balances electronic effects and steric demands, making it a versatile bioisostere for drug design .

Bromine Substitution at Position 5

Bromine at position 5 is conserved across many analogs, but its electronic effects vary with adjacent substituents:

Compound Name Adjacent Groups Impact of Bromine Reference
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Nitrile at position 3 Altered electronic distribution due to positional isomerism
5-(3,4-Dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde Dimethoxyphenyl at position 5 Bromine replacement with aryl group reduces halogen-related toxicity

Key Insight: Bromine enhances halogen bonding in target engagement but may introduce metabolic liabilities compared to non-halogenated analogs .

Biological Activity

5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C13H16BrN3
  • Molecular Weight : 312.19 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1111637-66-1

Biological Activity Overview

Research has demonstrated that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of pyrrolo[2,3-b]pyridine can inhibit cancer cell proliferation through various pathways. For example, compounds targeting the DYRK1A enzyme have been identified as potent inhibitors with nanomolar activity against certain cancer cell lines .
  • Antiviral Effects : Some pyrrole derivatives have demonstrated antiviral properties, particularly against HIV and other viruses. The mechanism often involves inhibition of viral replication .
  • Anti-inflammatory Properties : Certain derivatives show significant anti-inflammatory effects in vitro, suggesting potential therapeutic roles in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases (e.g., DYRK1A), which are involved in cell cycle regulation and apoptosis.
  • Antioxidant Activity : Some studies indicate that similar compounds possess antioxidant properties, which can help mitigate oxidative stress in cells .

Case Studies and Research Findings

StudyFindings
Study on DYRK1A inhibitorsIdentified that pyrrolo[2,3-b]pyridine derivatives exhibit significant inhibitory activity against DYRK1A with IC50 values in the nanomolar range. Additionally, these compounds showed promising results in reducing pro-inflammatory cytokine production in BV2 microglial cells .
Antiviral activity assessmentA derivative demonstrated an EC50 of 3.98 μM against HIV type 1, indicating strong antiviral potential .
Anticancer researchCompounds similar to 5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine have shown efficacy against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Safety and Toxicity

While the compound shows promise for therapeutic applications, safety assessments are crucial. Preliminary toxicity studies indicate potential hazards associated with high concentrations. Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) .

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